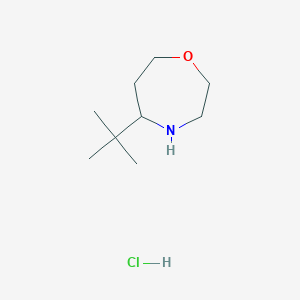

5-Tert-butyl-1,4-oxazepane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Tert-butyl-1,4-oxazepane;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical structures that share some similarities with the target compound, such as tert-butyl groups and heterocyclic structures like oxazepane, oxazoline, and diazepane. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Another approach was used to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides by reacting 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines . These methods highlight the versatility of tert-butyl groups in facilitating the formation of complex heterocyclic structures.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of an oxazoline-derived exo-palladacycle was determined using spectroscopic methods and X-ray studies, revealing a highly puckered conformation . Similarly, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was confirmed by 1H NMR, mass spectrometry, and X-ray diffraction analysis .

Chemical Reactions Analysis

The tert-butyl group appears to be a versatile moiety that can undergo various chemical reactions. For example, tert-butyl isocyanide was used in a reaction with benzylidene Meldrum's acids to produce functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides . This demonstrates the reactivity of tert-butyl-containing compounds in the presence of other reactive species and under specific conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Tert-butyl-1,4-oxazepane;hydrochloride" are not directly reported, the properties of similar compounds can provide some insights. For example, the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by its orthorhombic crystal structure and specific space group, which are indicative of its solid-state properties . These properties are crucial for understanding the behavior of such compounds in various environments and can influence their applications in drug design and synthesis.

Scientific Research Applications

Enantioselective Synthesis

A study on the enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones from β-substituted β-hydroxyaminoaldehydes highlights a process that could be applicable for creating structurally similar compounds. This synthesis involves organocatalytic addition and cyclization processes, potentially relevant for synthesizing derivatives of 5-Tert-butyl-1,4-oxazepane hydrochloride with specific chirality (Ranade & Georg, 2014).

Synthesis of N-Boc Oxazepane Derivatives

Research on the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid provides insights into the multi-step synthesis involving lipase-catalyzed regioselective lactamization. This method could be adapted for generating related oxazepane compounds, offering a route to explore the synthesis of tert-butyl oxazepane derivatives with potential biological activity (Aurell et al., 2014).

Cytotoxic Activity of Oxazepine Derivatives

The synthesis and evaluation of cytotoxic activities of benzo[b][1,4]oxazepino[7,6,5-de]quinolin-2-yl]-1,3-tropolones suggest the potential for structural analogs of 5-Tert-butyl-1,4-oxazepane hydrochloride to be used in cancer research. The study presents a novel class of compounds with observed anticancer activity, highlighting the importance of exploring oxazepine derivatives for therapeutic purposes (Bang et al., 2015).

Synthesis of Heterocyclic Compounds

A study on the reaction between 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and tert-butyl isocyanide presents a methodology for producing functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides. This research illustrates the versatility of tert-butyl isocyanide reactions, potentially applicable to synthesizing related heterocyclic compounds with unique functional groups (Yavari, Zare, & Mohtat, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-tert-butyl-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-6-11-7-5-10-8;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRUSTQXVFIENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCOCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,4-oxazepane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2515676.png)

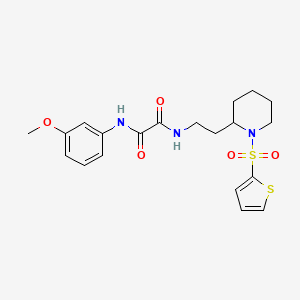

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

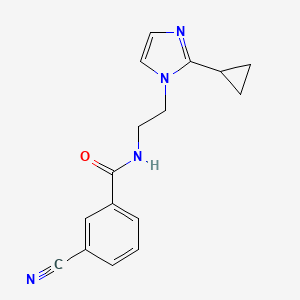

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

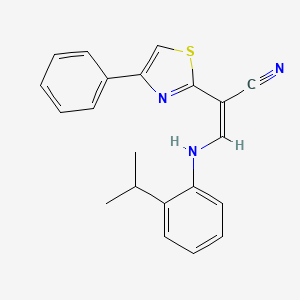

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)